molecular formula C22H18BrN5O2 B2708623 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 1326868-74-9

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B2708623
CAS No.: 1326868-74-9
M. Wt: 464.323
InChI Key: YECIWUZSSHGIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[1,5-d][1,2,4]triazin ring, a bromophenyl group, and an indenyl group. These groups are known to confer various properties to the compound, including potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The presence of nitrogen in the pyrazolo[1,5-d][1,2,4]triazin ring makes it a heterocyclic compound . The bromophenyl group is a common motif in medicinal chemistry, known for its ability to enhance the biological activity of compounds .

Scientific Research Applications

Synthesis and Biological Activity of Heterocycles

Heterocyclic compounds incorporating pyrazolo[1,5-d][1,2,4]triazin moieties, similar to the queried compound, have been synthesized and explored for their biological activities. Such compounds are synthesized via reactions involving key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, utilized for creating a range of heterocycles including pyridine, pyrrole, and thiazole derivatives. These synthesized compounds have been tested for their antimicrobial and anticancer activities, indicating their potential as therapeutic agents.

Anticancer and Antimicrobial Applications : Research has demonstrated the synthesis of antipyrine-based heterocycles that possess anticancer and antimicrobial activities (Riyadh et al., 2013). These findings suggest that compounds with similar structural features could be explored for their efficacy in treating cancer and infections.

Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity (Chkirate et al., 2019). This highlights the potential of similar compounds in combating oxidative stress related to various diseases.

Insecticidal Assessment : Heterocyclic compounds incorporating thiadiazole moieties have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, showcasing the versatility of such compounds in agricultural applications (Fadda et al., 2017).

Structural and Computational Studies

Crystal Structures and Computational Studies : The synthesis of novel compounds and their structural characterization through X-ray diffraction, coupled with computational studies, offer insights into their molecular properties and potential interactions with biological targets (Sebhaoui et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activities, as suggested by the presence of the pyrazolo[1,5-d][1,2,4]triazin and bromophenyl groups .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5O2/c23-16-8-5-15(6-9-16)19-11-20-22(30)27(24-13-28(20)26-19)12-21(29)25-18-10-7-14-3-1-2-4-17(14)18/h1-6,8-9,13,18-20,26H,7,10-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWNAWMKUOLAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CN3C(=O)C4CC(NN4C=N3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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